Muraglitazar glucuronide chemical structure and properties
Muraglitazar glucuronide chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Muraglitazar (B1676866), a dual peroxisome proliferator-activated receptor (PPAR) α/γ agonist, undergoes extensive metabolism in humans, with glucuronidation representing a pivotal clearance pathway. This technical guide provides an in-depth overview of muraglitazar glucuronide, focusing on its chemical structure, physicochemical and biological properties, and the methodologies used for its characterization. The formation of muraglitazar acyl-β-D-glucuronide is primarily catalyzed by the UDP-glucuronosyltransferase (UGT) enzymes UGT1A1, UGT1A3, and UGT1A9. While a minor metabolite in systemic circulation, it is a major component found in bile, highlighting its importance in the biliary excretion of the drug. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the metabolic pathway and analytical workflows to support further research and understanding of this compound.
Chemical Structure and Properties
Muraglitazar glucuronide is the 1-O-β-acyl glucuronide conjugate of the parent drug, muraglitazar. The glucuronic acid moiety is attached to the carboxylic acid group of muraglitazar.
Chemical Structure:
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Muraglitazar:
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IUPAC Name: 2-[(4-methoxyphenoxy)carbonyl-[[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]methyl]amino]acetic acid[1]
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Muraglitazar Glucuronide:
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IUPAC Name: (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-[(4-methoxyphenoxy)carbonyl-[[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]methyl]amino]acetyl]oxyoxane-2-carboxylic acid[2]
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Table 1: Physicochemical Properties of Muraglitazar and Muraglitazar Glucuronide
| Property | Muraglitazar | Muraglitazar Glucuronide | Data Source |
| Molecular Formula | C₂₉H₂₈N₂O₇ | C₃₅H₃₆N₂O₁₃ | PubChem[1][2] |
| Molecular Weight | 516.55 g/mol | 692.67 g/mol | PubChem[1][2] |
| CAS Number | 331741-94-7 | 875430-26-5 | PubChem[1][2] |
| pKa (Strongest Acidic) | 3.19 (Predicted) | Not Available | DrugBank |
| XLogP3 | 5.2 | 3.6 (Computed) | PubChem[2] |
| Hydrogen Bond Donor Count | 1 | 4 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 9 | 13 | PubChem[2] |
| Rotatable Bond Count | 12 | 15 | PubChem[2] |
Note: Some properties for muraglitazar glucuronide are computationally predicted and have not been experimentally verified in publicly available literature.
Biological Properties and Metabolism
Mechanism of Formation
Muraglitazar is metabolized to its acyl-glucuronide by UDP-glucuronosyltransferases (UGTs), a family of Phase II drug-metabolizing enzymes. Specific isoforms identified as being responsible for the glucuronidation of muraglitazar are:
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UGT1A1
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UGT1A3
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UGT1A9
The glucuronidation reaction involves the transfer of glucuronic acid from the cofactor uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to the carboxylic acid moiety of muraglitazar. This conjugation increases the water solubility of the compound, facilitating its excretion.
Pharmacokinetics
In humans, after oral administration of radiolabeled muraglitazar, the parent drug is the major component in plasma.[3] Muraglitazar glucuronide is present as a very minor circulating metabolite.[3] However, studies involving bile collection have demonstrated that glucuronidation is a major metabolic clearance pathway.[3] In a study with bile collection, muraglitazar glucuronide (designated as M13) accounted for approximately 15% of the administered dose in bile, and together with the glucuronides of its oxidative metabolites, represented about 80% of the biliary radioactivity.[3] This indicates extensive first-pass metabolism and biliary excretion of the glucuronide conjugates. The discrepancy between plasma and bile concentrations highlights the importance of comprehensive metabolic profiling, including biliary analysis, to fully understand the disposition of a drug.
Fecal samples primarily contained muraglitazar and its oxidative metabolites, suggesting that biliary-excreted glucuronides may be hydrolyzed back to the aglycone in the intestine prior to fecal elimination.[3]
Table 2: Summary of Human Pharmacokinetic Profile of Muraglitazar Glucuronide
| Parameter | Finding | Reference |
| Plasma Concentration | Minor circulating metabolite | [3] |
| Biliary Excretion | Major component in bile | [3] |
| Recovery in Bile (3-8h) | ~15% of the administered dose | [3] |
| Elimination Pathway | Major elimination pathway via biliary excretion | [3] |
Experimental Protocols
Identification of UGT Isoforms Involved in Muraglitazar Glucuronidation
A common approach to identify the UGT isoforms responsible for the metabolism of a drug candidate involves in vitro assays using recombinant human UGT enzymes.
General Protocol:
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Incubation:
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Recombinant human UGT isoforms (e.g., UGT1A1, UGT1A3, UGT1A9, and a panel of other relevant UGTs) are incubated individually with muraglitazar.
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The incubation mixture typically contains:
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Tris-HCl buffer (pH ~7.4)
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Magnesium chloride (MgCl₂)
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The UGT cofactor, uridine 5'-diphospho-glucuronic acid (UDPGA)
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A detergent such as alamethicin (B1591596) to permeabilize the microsomal membrane and ensure access of the substrate to the enzyme's active site.
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The reaction is initiated by adding muraglitazar.
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Reaction Termination:
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After a specified incubation time at 37°C, the reaction is terminated by adding a quenching solution, such as acetonitrile (B52724) or methanol, which also serves to precipitate proteins.
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Sample Analysis:
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The samples are centrifuged to remove precipitated proteins.
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The supernatant is analyzed by a suitable analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to detect and quantify the formation of muraglitazar glucuronide.
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Data Interpretation:
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The UGT isoforms that produce the highest amounts of muraglitazar glucuronide are identified as the primary enzymes responsible for its formation.
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Bioanalysis of Muraglitazar Glucuronide in Biological Matrices
The quantification of muraglitazar glucuronide, an unstable acyl-glucuronide, in plasma requires a validated bioanalytical method, typically LC-MS/MS. A key consideration is the prevention of ex vivo hydrolysis of the glucuronide back to the parent drug.
General Protocol:
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Sample Collection and Stabilization:
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Blood samples are collected in tubes containing an anticoagulant (e.g., K₃EDTA).
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To prevent hydrolysis, the plasma should be stabilized by acidification immediately after collection.
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Sample Preparation:
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A protein precipitation extraction method is commonly used.
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An internal standard is added to the plasma sample.
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A precipitation reagent (e.g., acetonitrile containing 0.1% formic acid) is added to precipitate plasma proteins.
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The sample is vortexed and then centrifuged.
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LC-MS/MS Analysis:
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The supernatant is injected into the LC-MS/MS system.
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Chromatography: Separation is achieved on a reverse-phase C18 column. The mobile phase typically consists of a gradient of an aqueous solution with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).
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Mass Spectrometry: Detection is performed using a tandem mass spectrometer operating in the positive or negative ion mode. Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the transition of the precursor ion (muraglitazar glucuronide) to a specific product ion.
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Note: Specific mass transitions for muraglitazar glucuronide are not detailed in the available literature but would be determined during method development.
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Visualizations
Muraglitazar Glucuronidation Pathway
Caption: Metabolic pathway of muraglitazar to its acyl-glucuronide.
Experimental Workflow for UGT Phenotyping
Caption: Workflow for identifying UGT enzymes metabolizing muraglitazar.
Conclusion
Muraglitazar glucuronide is a significant metabolite of muraglitazar, formed via the action of UGT1A1, UGT1A3, and UGT1A9. Its formation and subsequent biliary excretion constitute a major clearance pathway for the parent drug. Although its development was discontinued, the study of muraglitazar's metabolism, particularly the formation and disposition of its acyl-glucuronide, provides valuable insights for drug development professionals. Understanding the potential for extensive first-pass glucuronidation and the challenges associated with the bioanalysis of unstable acyl-glucuronides are critical considerations in the preclinical and clinical evaluation of new chemical entities containing carboxylic acid moieties. This guide consolidates the available technical information on muraglitazar glucuronide to serve as a resource for researchers in the field of drug metabolism and pharmacokinetics.
References
- 1. Muraglitazar - Wikipedia [en.wikipedia.org]
- 2. Muraglitazar glucuronide | C35H36N2O13 | CID 101838878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Glucuronidation as a major metabolic clearance pathway of 14c-labeled muraglitazar in humans: metabolic profiles in subjects with or without bile collection - PubMed [pubmed.ncbi.nlm.nih.gov]
